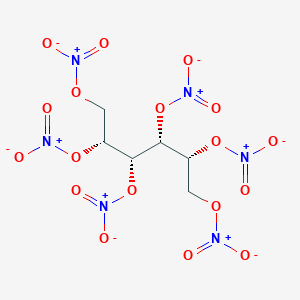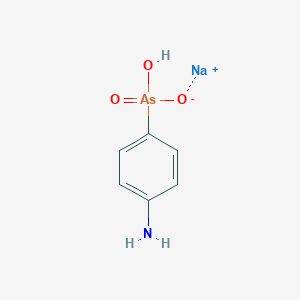
3-苯氨基丙腈
描述
3-Anilinopropionitrile is a chemical compound that can be associated with various synthesis methods and chemical reactions. While the provided papers do not directly discuss 3-Anilinopropionitrile, they do provide insights into related compounds and methodologies that could be relevant to its synthesis and properties. For instance, the synthesis of related compounds such as 3-(3-nitrophenylsulfonyl)aniline and β-anilinopropionates suggests potential pathways for the synthesis of 3-Anilinopropionitrile.
Synthesis Analysis
The synthesis of compounds related to 3-Anilinopropionitrile involves various chemical reactions and catalysts. For example, the preparation of 3-hydroxypropionitrile from acrylonitrile using a strongly basic anion exchange resin as a catalyst indicates a method that could potentially be adapted for the synthesis of 3-Anilinopropionitrile by introducing an aniline group into the molecule . Additionally, the Lewis acid-induced synthesis of β-anilinopropionates from N-methyleneanilines and ketene acetals could provide insights into the synthesis of anilinopropionitrile derivatives .
Molecular Structure Analysis
The molecular structure of compounds similar to 3-Anilinopropionitrile can be characterized using various analytical techniques. The study of 3-(3-nitrophenylsulfonyl)aniline utilized elemental analysis, IR, 1H NMR, and X-ray single crystal diffraction to determine its structure . These techniques could also be applied to analyze the molecular structure of 3-Anilinopropionitrile, providing information on its geometry and electronic properties.
Chemical Reactions Analysis
The chemical reactions involving compounds related to 3-Anilinopropionitrile can be complex. The partially reduced polynitro aromatic compound mentioned in one of the papers suggests that nitro groups on aromatic rings can undergo reduction, which could be relevant when considering the chemical behavior of 3-Anilinopropionitrile under similar conditions . The Lewis acid-induced reactions to synthesize β-anilinopropionates also highlight the reactivity of aniline derivatives with other chemical groups .
Physical and Chemical Properties Analysis
The physical and chemical properties of 3-Anilinopropionitrile can be inferred from related studies. For instance, the hydration of acrylonitrile to produce 3-hydroxypropionitrile under optimized conditions provides data on reaction parameters such as time, temperature, and catalyst efficiency, which could be relevant to the properties of 3-Anilinopropionitrile . The quantum chemical calculations performed on 3-(3-nitrophenylsulfonyl)aniline offer insights into the electronic properties and vibrational frequencies that could be expected for 3-Anilinopropionitrile .
科学研究应用
-
Chemical Synthesis : 3-Anilinopropionitrile is often used as a building block in the synthesis of various organic compounds . It can participate in reactions that form new bonds, enabling the creation of a wide range of products.
-
Pharmaceuticals : This compound can be used in the production of pharmaceuticals . Its structure allows it to be incorporated into larger molecules, potentially contributing to the therapeutic effects of a drug.
-
Dyes : 3-Anilinopropionitrile can also be used in the synthesis of dyes . The presence of the aniline group (a phenyl group attached to an amino group) can contribute to the color properties of a dye.
-
Material Science : In material science, 3-Anilinopropionitrile could be used in the development of new materials . Its properties might influence the characteristics of the resulting material.
-
Analytical Chemistry : Given its distinct structure and properties, 3-Anilinopropionitrile might be used as a standard or reagent in analytical chemistry .
-
Education and Research : This compound can be used in educational settings and research laboratories for teaching and experimental purposes .
-
Chemical Synthesis : 3-Anilinopropionitrile is often used as a building block in the synthesis of various organic compounds . It can participate in reactions that form new bonds, enabling the creation of a wide range of products.
-
Pharmaceuticals : This compound can be used in the production of pharmaceuticals . Its structure allows it to be incorporated into larger molecules, potentially contributing to the therapeutic effects of a drug.
-
Dyes : 3-Anilinopropionitrile can also be used in the synthesis of dyes . The presence of the aniline group (a phenyl group attached to an amino group) can contribute to the color properties of a dye.
-
Material Science : In material science, 3-Anilinopropionitrile could be used in the development of new materials . Its properties might influence the characteristics of the resulting material.
-
Analytical Chemistry : Given its distinct structure and properties, 3-Anilinopropionitrile might be used as a standard or reagent in analytical chemistry .
-
Education and Research : This compound can be used in educational settings and research laboratories for teaching and experimental purposes .
安全和危害
3-Anilinopropionitrile is moderately toxic by ingestion . When heated to decomposition, it emits toxic vapors of NOx . It’s important to handle this compound with care, as it may be harmful if swallowed, inhaled, or absorbed through the skin . Proper safety precautions should be followed when working with 3-Anilinopropionitrile to ensure the well-being of individuals and the environment .
属性
IUPAC Name |
3-anilinopropanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2/c10-7-4-8-11-9-5-2-1-3-6-9/h1-3,5-6,11H,4,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FENJKTQEFUPECW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NCCC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8051548 | |
| Record name | 3-Anilinopropionitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8051548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Anilinopropionitrile | |
CAS RN |
1075-76-9 | |
| Record name | 3-(Phenylamino)propanenitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1075-76-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Anilinopropionitrile | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001075769 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Anilinopropionitrile | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=80663 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Propanenitrile, 3-(phenylamino)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3-Anilinopropionitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8051548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-anilinopropionitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.780 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-ANILINOPROPIONITRILE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S4YM38H4U6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














